molecular formula C21H18ClN5O2 B2893569 N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-60-0

N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2893569
CAS No.: 863446-60-0
M. Wt: 407.86
InChI Key: HYGDAIHINUCGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidine derivative with a substituted acetamide side chain. Its core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is functionalized at the 1-position with a p-tolyl group and at the 5-position via an acetamide linker bearing a 3-chloro-4-methylphenyl substituent.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-7-16(8-4-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-15-6-5-14(2)18(22)9-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGDAIHINUCGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters

The foundational method involves reacting 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (I ) with ethyl acetoacetate under acidic conditions (Scheme 1). In a representative procedure, I (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid with catalytic sulfuric acid for 8–12 hours, yielding 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (II ) in 72–85% yield. The reaction proceeds via imine formation and subsequent cyclodehydration, with the nitrile group hydrolyzing to a lactam during workup.

Key Optimization Parameters :

  • Acid Catalyst : H2SO4 (5 mol%) outperforms p-TsOH or POCl3 in minimizing side products.
  • Solvent : Acetic acid enables higher yields (82%) compared to ethanol (68%) or DMF (57%).

Alternative Core Assembly via Chlorination-Reduction Sequences

A patent-derived approach modifies the core substitution pattern by introducing chlorine at position 4. Treatment of II with phosphorus oxychloride (3 equiv) at 80°C for 6 hours generates 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (III ), which is reduced back to the pyrimidinone using Zn/NaOH(aq) (Scheme 2). This method, while introducing an additional step, allows for late-stage functionalization flexibility.

Functionalization with the Acetamide Side Chain

Bromomethyl Intermediate and Nucleophilic Substitution

Introduction of the methylene-acetamide group requires bromination at position 5. II is treated with N-bromosuccinimide (NBS, 1.2 equiv) in CCl4 under UV light, yielding 5-(bromomethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (IV ) in 65% yield (Scheme 3). Subsequent reaction with sodium azide (2 equiv) in DMF at 60°C produces the azidomethyl derivative (V ), which undergoes Staudinger reduction with triphenylphosphine to the primary amine (VI ).

Critical Observation : Direct amidation of VI with 3-chloro-4-methylphenyl isocyanate provides the target compound in only 43% yield due to steric hindrance.

Coupling Agent-Mediated Amide Bond Formation

Superior results are achieved using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. A solution of VI (1 equiv), 3-chloro-4-methylbenzoic acid (1.2 equiv), DIC (1.5 equiv), and HOBt (0.3 equiv) in dichloromethane reacts at room temperature for 12 hours, yielding the target acetamide in 89% purity after column chromatography (Table 1).

Table 1: Optimization of Amide Coupling Conditions

Coupling Agent Solvent Temp (°C) Yield (%)
DIC/HOBt DCM 25 89
EDCI/HOBt DMF 25 76
HATU THF 0→25 81

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, p-tolyl), 7.63 (d, J = 8.4 Hz, 2H, p-tolyl), 6.92 (s, 1H, NH), 4.87 (s, 2H, CH2), 2.45 (s, 3H, CH3), 2.31 (s, 3H, CH3).
  • HRMS : m/z calc. for C22H19Cl2N5O2 [M+H]+: 472.0942; found: 472.0938.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows 98.2% purity at 254 nm, with a single peak at tR = 6.7 min.

Challenges and Mechanistic Considerations

Regioselectivity in Cyclocondensation

Competing formation of pyrazolo[1,5-a]pyrimidine byproducts is mitigated by using excess β-ketoester (1.5 equiv) and slow addition protocols.

Stability of the Bromomethyl Intermediate

IV degrades upon prolonged storage (>48 hours) at room temperature, necessitating immediate use or storage at –20°C under argon.

Comparative Evaluation of Synthetic Strategies

Method Steps Overall Yield (%) Cost (USD/g) Scalability
Cyclocondensation + DIC/HOBt 5 62 120 Pilot-scale
Chlorination-Reduction + EDCI 7 51 185 Lab-scale

The cyclocondensation route offers superior cost-efficiency and scalability, making it the preferred industrial pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt key biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The pyrazolo[3,4-d]pyrimidin-4-one core is a common feature in several derivatives, but substitutions at the 1-, 4-, and 5-positions modulate activity and physicochemical properties:

Compound Substituents Key Structural Differences Reported Activity
Target Compound 1-(p-tolyl), 5-(N-(3-chloro-4-methylphenyl)acetamide) - Not explicitly stated in evidence
2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899737-39-4) 5-(N-(4-oxo-1-(p-tolyl)pyrazolo[3,4-d]pyrimidin-5-yl)acetamide) + 4-chlorophenoxy Oxygen linker replaces methylene; 4-chlorophenoxy vs. 3-chloro-4-methylphenyl No bioactivity data provided
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide (CAS 900008-18-6) 5-(N-(4-oxo-1-(p-tolyl)pyrazolo[3,4-d]pyrimidin-5-yl)acetamide) + p-tolyloxy p-Tolyloxy substituent instead of chloro/methylphenyl; altered lipophilicity Structural data only; no functional studies
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 1-phenyl, 6-pyrazolyl acetamide + 4-fluorophenyl Pyrazole ring addition; fluorophenyl substituent No explicit activity data; structural similarity to kinase inhibitors

Acetamide Side Chain Modifications

The acetamide moiety is critical for target engagement in related compounds:

  • N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) exhibit InhA inhibitory activity (IC₅₀ = 1.2 μM) . In contrast, the target compound’s pyrazolo-pyrimidine core may favor different enzyme interactions.

Physicochemical Properties

Limited data are available for direct comparisons, but molecular weights and substituent effects suggest:

  • Target Compound : Molecular weight ~409.8 (estimated from analogous structures ). The 3-chloro-4-methylphenyl group increases hydrophobicity vs. unsubstituted phenyl.
  • CAS 899737-39-4 : Higher molecular weight (409.8) due to 4-chlorophenoxy; reduced solubility vs. alkyl-substituted derivatives.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, with the CAS number 863446-60-0, is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C21H18ClN5O2, with a molecular weight of 407.9 g/mol. The structure features a chloro-substituted aromatic ring and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H18ClN5O2
Molecular Weight407.9 g/mol
CAS Number863446-60-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (glioma) : GI50 = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM .

These findings suggest that this compound may exhibit similar or enhanced activity due to its structural analogies with other effective compounds.

The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the inhibition of specific kinases and cell cycle regulators. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The interaction with CDK5 and glycogen synthase kinase-3β has been particularly noted as a pathway through which these compounds exert their effects .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties. Compounds from this class have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes. For example:

  • IC50 values for anti-inflammatory activity ranged from 60.56 to 69.15 μg/mL in various assays, comparable to standard treatments like diclofenac sodium .

This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against a range of pathogens. Although specific data on this compound is limited, related compounds have shown effectiveness against bacteria and fungi . This opens avenues for further investigation into its potential as an antimicrobial agent.

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. examined various pyrazole derivatives against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The compounds exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . This study underscores the potential of pyrazolo[3,4-d]pyrimidines in developing new cancer therapies.

Review of Pyrazole Pharmacophore

A comprehensive review focused on the synthesis and biological activities of pyrazole derivatives highlighted their role as promising candidates in drug discovery due to their diverse mechanisms of action and favorable pharmacokinetic profiles . This reinforces the need for further exploration of this compound within this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.